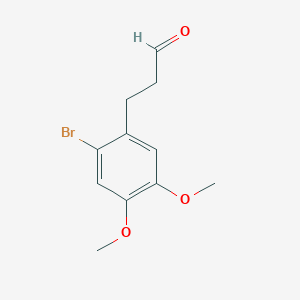

3-(2-Bromo-4,5-dimethoxyphenyl)propanal

Description

Compound Class Significance in Contemporary Organic Chemistry

3-(2-Bromo-4,5-dimethoxyphenyl)propanal belongs to the broader class of arylpropanals. Aryl groups, which are functional groups derived from an aromatic ring, are fundamental components in a vast range of organic molecules. google.com Their presence can significantly influence a molecule's chemical and physical properties. Arylpropanals, specifically, are valuable building blocks in organic synthesis, serving as precursors to more complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The reactivity of the aldehyde functional group, combined with the stability and electronic properties of the aryl system, allows for a diverse range of chemical transformations.

Rationale for Academic Investigation of this compound

While direct and extensive research on this compound is not widely published, its academic investigation is strongly justified by its close relationship to the well-documented compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400). This nitrile is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. innospk.comvulcanchem.com It is hypothesized that this compound serves as a direct precursor to the corresponding propanenitrile, making its study relevant to the optimization of synthetic routes for this important pharmaceutical. nih.gov

The investigation into this propanal is also driven by the potential for developing novel synthetic methodologies. The presence of a bromine atom on the aromatic ring opens up possibilities for various cross-coupling reactions, while the aldehyde group can undergo a wide range of nucleophilic additions and condensations. nih.gov

Potential synthetic pathways to this compound could involve the oxidation of the corresponding alcohol, 3-(2-Bromo-4,5-dimethoxyphenyl)propanol, or the hydrolysis of enol ether intermediates. nih.gov

Historical Context and Evolution of Research on Related Arylpropanals

The study of aryl-containing compounds has been a cornerstone of organic chemistry since the 19th century. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is often cited as a landmark that opened the door to the laboratory synthesis of organic molecules. google.com Early work by chemists like Carl Wilhelm Scheele, who isolated various organic acids from natural sources, laid the groundwork for understanding the chemistry of naturally occurring substances. google.com

Research into arylpropanals and their derivatives has evolved significantly with the development of new synthetic methods. The ability to introduce functional groups onto aromatic rings with high selectivity has been a major focus. For instance, the bromination of benzaldehyde (B42025) derivatives is a crucial step in the synthesis of many complex organic molecules. The synthesis of the related 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde highlights the importance of such transformations.

The historical development of synthetic routes to compounds like xylopinine and certain isoindoline (B1297411) derivatives has also contributed to the knowledge base of reactions involving substituted arylpropanenitriles, which are closely related to arylpropanals. google.com The continuous effort to develop more efficient and high-yield synthetic processes for these intermediates underscores their importance in medicinal chemistry. innospk.com

Compound Data

Below is a table summarizing the known properties of the related nitrile compound and the inferred properties of the propanal.

| Property | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | This compound (Inferred) |

| CAS Number | 35249-62-8 innospk.com | Not available |

| Molecular Formula | C₁₁H₁₂BrNO₂ innospk.com | C₁₁H₁₃BrO₃ |

| Molecular Weight | 270.12 g/mol innospk.com | ~273.12 g/mol nih.gov |

| Boiling Point | 379.4 °C at 760 mmHg innospk.com | 250-300 °C (decomposition likely) nih.gov |

| Flash Point | 183.3 °C innospk.com | 150-170 °C nih.gov |

| Density | 1.375 g/cm³ innospk.com | 1.2-1.3 g/cm³ nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

3-(2-bromo-4,5-dimethoxyphenyl)propanal |

InChI |

InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

VSYMKNOAVCRQMH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCC=O)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromo 4,5 Dimethoxyphenyl Propanal

Retrosynthetic Analysis and Key Disconnections for the Propanal Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials. For 3-(2-Bromo-4,5-dimethoxyphenyl)propanal, two primary disconnections are considered.

The most intuitive disconnection is at the aldehyde functional group. A functional group interconversion (FGI) points to more stable precursors like a primary alcohol or a nitrile. The alcohol, 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol, can be selectively oxidized, while the nitrile, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), can be chemoselectively reduced. The nitrile is a particularly attractive precursor due to its relative stability and the well-established methods for its conversion to an aldehyde. innospk.comcymitquimica.com

A second key disconnection breaks the C-C bond between the aromatic ring and the propanal side chain. This suggests a strategy involving the coupling of a suitably functionalized 2-bromo-4,5-dimethoxyphenyl synthon with a three-carbon chain electrophile or nucleophile. For instance, a 1-bromo-2-(halomethyl)-4,5-dimethoxybenzene derivative could be coupled with a two-carbon nucleophile like the anion of acetonitrile (B52724), which would lead to the nitrile precursor. google.com

Convergent and Divergent Synthesis Strategies

Both convergent and divergent strategies can be conceptualized for the synthesis of this aldehyde.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds. researchgate.net For this specific target, a synthesis could commence from a readily available starting material like 3,4-dimethoxybenzaldehyde. This would undergo chain extension to form the propanal side chain, followed by a regioselective bromination at the C2 position of the aromatic ring. While conceptually straightforward, controlling the regioselectivity of the final bromination step can be challenging.

| Strategy | Description | Advantages | Disadvantages |

| Divergent | Sequential modification of a single starting material (e.g., 3,4-dimethoxybenzaldehyde). | Fewer overall reaction vessels in early stages. | Potential for low overall yield, challenges in late-stage regioselectivity. |

| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall yields, easier optimization of individual steps. | Requires more complex planning and synthesis of multiple fragments. |

Approaches via Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a potent aryllithium nucleophile. This intermediate can then be "quenched" with an electrophile to introduce a desired substituent. wikipedia.org

For this compound, the two methoxy (B1213986) groups on the benzene (B151609) ring can act as moderate DMGs. organic-chemistry.org A theoretical DoM approach could start with 1,2-dimethoxybenzene (B1683551) (veratrole).

Lithiation: Treatment with a strong base like n-butyllithium would lead to lithiation at one of the positions ortho to a methoxy group.

Electrophilic Quench: The resulting aryllithium could be quenched with a suitable three-carbon electrophile containing a masked aldehyde, such as acrolein dimethyl acetal (B89532).

Bromination & Deprotection: Subsequent regioselective bromination and deprotection of the acetal would yield the final product.

However, this route presents significant challenges. The two methoxy groups direct to two different ortho positions (C3 and C6), potentially leading to a mixture of products. Furthermore, subsequent bromination would need to be highly regioselective to install the bromine at the desired C2 position, ortho to one methoxy group and meta to the other, which can be difficult to control.

Functional Group Interconversions on Precursors to the Aldehyde Moiety

The final step in many synthetic routes to this compound involves the unmasking of the aldehyde from a more stable precursor.

The reduction of the nitrile precursor, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a highly effective method for obtaining the target aldehyde. google.comnih.gov Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction. chemistrysteps.com

The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the transfer of a hydride ion to the carbon. This forms a stable aluminum-imine intermediate. Crucially, at low temperatures, this intermediate does not react further. Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde, stopping the reduction at this stage. chemistrysteps.comchemistrysteps.com

An alternative route involves the selective oxidation of the corresponding primary alcohol, 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol. The key challenge is to prevent over-oxidation to the carboxylic acid. This requires the use of mild and selective oxidizing agents.

Two excellent candidates for this transformation are Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP).

Pyridinium Chlorochromate (PCC): PCC is a Cr(VI) reagent that reliably oxidizes primary alcohols to aldehydes in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂). numberanalytics.comlibretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the aldehyde. chemistrysteps.commasterorganicchemistry.com The anhydrous conditions are critical to prevent the formation of the corresponding hydrate, which could be further oxidized. masterorganicchemistry.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers several advantages, including mild, neutral reaction conditions, high yields, and tolerance of many sensitive functional groups. wikipedia.orgwikipedia.org The oxidation is typically fast and clean, performed at room temperature in solvents like CH₂Cl₂. alfa-chemistry.comorganic-chemistry.org

| Oxidizing Agent | Key Features | Typical Conditions |

| PCC | Mild Cr(VI) oxidant, reliable for primary alcohols. | Anhydrous CH₂Cl₂, room temperature. numberanalytics.com |

| DMP | Hypervalent iodine, very mild, high chemoselectivity. | CH₂Cl₂, room temperature, often buffered. wikipedia.orgwikipedia.org |

While not directly reported for the synthesis of this specific β-aryl propanal, modern biocatalytic methods, particularly enzyme cascades, represent a cutting-edge strategy for producing related α-aryl aldehydes. These approaches highlight the potential of enzymatic synthesis for creating complex molecules under mild, aqueous conditions.

For example, chemoenzymatic platforms using styrene (B11656) oxide isomerase (SOI) can convert aryl epoxides into α-aryl aldehydes through a Meinwald rearrangement. These unstable aldehyde intermediates can be trapped in situ by other enzymes to create more complex molecules in a one-pot cascade. While this technology has been primarily demonstrated for the synthesis of α-aryl acetaldehydes (two-carbon side chain), the principles of generating and utilizing unstable aldehyde intermediates in biocatalytic cascades offer a promising future direction for the synthesis of a broader range of aryl aldehydes, potentially including β-aryl structures like this compound.

Aromatic Bromination and Dimethoxy Group Incorporation Strategies

The foundational step in synthesizing the target compound is the construction of the substituted phenyl ring. This involves carefully orchestrated bromination and the presence of dimethoxy groups, which are crucial for the molecule's reactivity and are typically incorporated early in the synthetic sequence.

Regioselective Halogenation of the Phenolic Ring

Achieving the correct placement of the bromine atom at the C-2 position of the 4,5-dimethoxyphenyl ring is critical. The dimethoxy groups are electron-donating and activating, directing electrophilic substitution primarily to the ortho and para positions. Since the desired product has bromine ortho to one methoxy group and meta to the other, direct bromination of 1,2-dimethoxybenzene can lead to a mixture of isomers. Therefore, synthetic routes often start from precursors where the substitution pattern is already established.

A common strategy involves the bromination of a precursor like (3,4-dimethoxyphenyl)methanol or 3,4-dimethoxybenzaldehyde. google.com For instance, (3,4-dimethoxyphenyl)methanol can be treated with dibromine (Br₂) in a solvent like glacial acetic acid at a controlled temperature of 0°C. google.comgoogle.com This method allows for the regioselective introduction of the bromine atom at the position ortho to the hydroxylmethyl group (which will later be modified) and para to the methoxy group at C-4, leveraging the directing effects of the existing substituents.

To enhance selectivity and avoid over-bromination, which is a common issue with highly activated rings, alternative brominating agents are employed. google.com Reagents that offer controlled and selective monobromination include:

N-Bromosuccinimide (NBS): Often used in solvents like acetonitrile or with silica (B1680970) gel, NBS is a milder brominating agent than elemental bromine. nih.govresearchgate.netorganic-chemistry.org Its use can improve regioselectivity, especially for activated aromatic systems. nih.govresearchgate.net

Potassium Tribromide (KBr₃): This reagent, formed from potassium bromide and elemental bromine, is particularly effective for the monobromination of electron-rich aromatic compounds in aqueous solutions, suppressing the formation of dibrominated byproducts. google.com

In Situ Bromine Generation: Methods that generate bromine in situ, for example from potassium bromate (B103136) (KBrO₃) in acidic conditions, offer a safer alternative to handling highly toxic elemental bromine. sunankalijaga.org

The choice of brominating agent and reaction conditions is paramount for directing the electrophile to the desired position on the highly activated dimethoxy-substituted ring. nih.govresearchgate.net

Controlled Methoxylation Techniques

The dimethoxy groups are typically present in the starting material rather than being introduced later in the synthesis. Precursors such as veratraldehyde (3,4-dimethoxybenzaldehyde) or (3,4-dimethoxyphenyl)methanol are commercially available and serve as convenient starting points. google.comsunankalijaga.org The synthesis of these precursors generally involves the methoxylation of the corresponding dihydroxy compounds (e.g., protocatechuic aldehyde) using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The incorporation of these methoxy groups at an early stage is a strategic decision that influences the subsequent halogenation step. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating electrophilic aromatic substitution, but also necessitates the use of controlled bromination methods to ensure regioselectivity. google.comnih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

A representative synthesis starts with the bromination of (3,4-dimethoxyphenyl)methanol to yield 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene. google.com This intermediate is then reacted with the lithiated anion of acetonitrile to form the propanenitrile backbone. google.comgoogle.com The propanal can then be obtained through reduction of the nitrile.

Key parameters for optimization include:

Temperature: Strict temperature control is crucial. The initial bromination is often performed at 0°C to control the reaction rate and selectivity, while the subsequent alkylation step is conducted at very low temperatures (e.g., -60°C) to ensure the stability of the lithiated intermediate. google.comgoogle.com

Solvents: The choice of solvent is critical for solubility and reactivity. Glacial acetic acid is used for the bromination step, while anhydrous solvents like tetrahydrofuran (B95107) (THF) are essential for reactions involving organometallic reagents like n-butyllithium. google.comgoogle.com

Reagent Stoichiometry: The molar ratios of reactants must be carefully controlled. For example, using a slight excess of the brominating agent ensures complete conversion of the starting material, while precise control of the base (n-butyllithium) is needed to generate the nucleophile without side reactions. google.com

Purification: Chromatographic purification is often necessary to isolate the desired product from byproducts and unreacted starting materials, ensuring high purity for subsequent steps. google.comgoogle.com

Below is a table summarizing typical reaction conditions for a key step in the synthesis of the related propanenitrile intermediate.

| Step | Reactants | Solvent | Temperature | Key Conditions | Reference |

|---|---|---|---|---|---|

| Bromination | (3,4-dimethoxyphenyl)methanol, Dibromine | Glacial Acetic Acid | 0°C | Slow addition of dibromine; reaction time of 3 hours. | google.com |

| Alkylation | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, Acetonitrile, n-Butyllithium | THF | -60°C | Anhydrous conditions; purification by silica gel chromatography. | google.comgoogle.com |

Novel Catalytic and Green Chemistry Approaches in Propanal Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes, guided by the principles of green chemistry. researchgate.netresearchgate.net These principles include the use of catalysts, safer solvents, and energy-efficient methods. mdpi.commdpi.com

For the synthesis of this compound and related compounds, several green approaches can be envisioned:

Catalytic Halogenation: Instead of stoichiometric brominating agents, catalytic methods offer a more atom-economical route. This includes the use of enzymatic halogenation. For example, FAD-dependent halogenases like RebH can perform highly regioselective halogenation of aromatic compounds under mild, aqueous conditions, overriding the natural electronic preferences of the substrate. capes.gov.brnih.gov Palladium-catalyzed C-H activation/halogenation is another advanced method for achieving high regioselectivity. northeastern.eduresearchgate.net

Greener Solvents: Traditional solvents like dichloromethane and benzene are being replaced with more environmentally benign alternatives. scielo.br For reactions involving phenylpropanoids, acetonitrile has been identified as a "greener" solvent that provides a good balance of conversion and selectivity. scielo.br Water is also an ideal green solvent for certain reactions, such as those using mandelic acid to catalyze bromination with NBS. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of related heterocyclic compounds, often under solvent-free conditions. researchgate.net This approach minimizes energy consumption and the use of volatile organic solvents. researchgate.net

Safer Reagents: The use of elemental bromine poses significant safety risks. Green alternatives include using ammonium (B1175870) bromide with an oxidant like Oxone, or the in-situ generation of bromine from KBrO₃, which are safer to handle. organic-chemistry.orgsunankalijaga.org

Catalytic Oxidation: The final step to obtain the propanal from the corresponding alcohol can be achieved using green oxidative processes. Catalytic dehydrogenation using catalysts like Raney copper or copper chromite is an alternative to stoichiometric chromium-based oxidants. google.com

The application of these green and catalytic methodologies holds the potential to make the synthesis of this compound more efficient, safer, and environmentally sustainable. mdpi.com

Chemical Reactivity and Transformation Pathways of 3 2 Bromo 4,5 Dimethoxyphenyl Propanal

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is central to many classical and modern organic transformations.

Nucleophilic Additions and Condensations

The aldehyde moiety readily undergoes nucleophilic addition and condensation reactions. The electron-donating nature of the dimethoxyphenyl ring may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehydes, but it remains highly susceptible to attack by strong nucleophiles. Common transformations include the formation of alcohols, alkenes, and new carbon-carbon bonds. vulcanchem.com

Key reactions involving the aldehyde group are summarized in the table below.

| Reaction Type | Reagent(s) | Product Type | Description |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Forms a new carbon-carbon bond and a secondary alcohol upon quenching with a proton source. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Converts the carbonyl group into a carbon-carbon double bond, yielding an alkene. |

| Aldol (B89426) Condensation | Enolate (from another carbonyl) | β-Hydroxy Aldehyde | Involves reaction with an enol or enolate to form a β-hydroxy aldehyde, which can subsequently dehydrate. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated Compound | A condensation reaction with compounds having an acidic methylene group (e.g., malonic esters), catalyzed by a weak base. |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine | The aldehyde is converted into a primary, secondary, or tertiary amine through the formation and subsequent reduction of an imine or iminium ion. |

Pericyclic Reactions and Rearrangements Involving the Aldehyde

While less common than nucleophilic additions, the aldehyde group can, in principle, participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions often require specific structural features either within the molecule or in a reaction partner.

Ene Reaction : The aldehyde can act as an "enophile," reacting with an "ene" component (an alkene with an allylic hydrogen). This would involve the formation of a new carbon-carbon bond and a hydroxyl group. msu.edu

Intramolecular Cycloadditions : While the aldehyde itself is not a typical participant in reactions like the Diels-Alder cycloaddition, derivatives of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal could be synthesized to contain a diene or dienophile. An intramolecular [4+2] cycloaddition could then be used as a key step to construct complex, polycyclic systems. msu.edu

Sigmatropic Rearrangements : Specific rearrangements, such as a wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement, could be possible in derivatives where the atom adjacent to the aldehyde is functionalized with a group capable of such a shift, like an allyl ether or a sulfur ylide. msu.edu

These pericyclic pathways are generally considered advanced synthetic strategies that would require significant modification of the starting propanal structure.

Transformations at the Aryl Bromine Center

The carbon-bromine bond on the aromatic ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-mediated reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming bonds to sp²-hybridized carbons, and aryl bromides are excellent substrates for these transformations. nih.gov The reactivity of the C-Br bond allows for selective coupling, often leaving other functional groups like the aldehyde intact, although protection may sometimes be required depending on the reaction conditions. The general reactivity order for aryl halides in these couplings is I > Br > Cl. wikipedia.org

The table below details prominent palladium-catalyzed reactions applicable to this substrate.

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ / Na₂CO₃ or K₃PO₄ | Biaryl or Aryl-Alkene/Alkyne |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂ or PdCl₂ / Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (H−C≡C−R) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst with Buchwald Ligand / Strong Base (e.g., NaOtBu) | Aryl Amine |

The Suzuki-Miyaura reaction is widely used to create biaryl structures by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene, typically with high trans selectivity. organic-chemistry.orgthieme-connect.de The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne, using a dual catalyst system of palladium and copper(I). libretexts.orgwikipedia.orgjk-sci.com

Magnesium or Lithium Halogen Exchange Reactions

Halogen-metal exchange offers a complementary method to cross-coupling for functionalizing the aryl ring. This reaction converts the relatively unreactive aryl bromide into a highly reactive organometallic intermediate (an aryllithium or arylmagnesium species), which can then be trapped with a wide range of electrophiles.

Lithium-Halogen Exchange : This is a very fast reaction, typically carried out at low temperatures (-78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgbyu.edu The exchange rate often exceeds the rate of nucleophilic attack on other functional groups, but the strong basicity of the alkyllithium can be problematic, potentially causing deprotonation at the carbon alpha to the aldehyde. harvard.edu To avoid this, the aldehyde group may need to be protected (e.g., as an acetal) prior to the exchange.

Magnesium-Halogen Exchange : This exchange is typically performed using a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). princeton.edu The reaction is generally slower than lithium-halogen exchange. clockss.org The use of "Turbo-Grignard" reagents, like iPrMgCl·LiCl, can significantly accelerate the rate of exchange, allowing the reaction to proceed under milder conditions and improving its functional group tolerance. clockss.orgresearchgate.net The presence of ortho-methoxy groups can influence the reaction through chelation effects. nih.gov

The general scheme for this two-step process is as follows:

Exchange: Ar-Br + R-M → Ar-M + R-Br (where M = Li or MgCl)

Trapping: Ar-M + E⁺ → Ar-E (where E⁺ is an electrophile)

| Organometallic Intermediate | Reagent for Exchange | Electrophile (E⁺) | Final Product (Ar-E) |

| Aryllithium (Ar-Li) | n-BuLi or t-BuLi | CO₂ then H₃O⁺ | Aromatic Carboxylic Acid |

| Aryllithium (Ar-Li) | n-BuLi or t-BuLi | Aldehyde/Ketone (R₂C=O) | Benzylic Alcohol |

| Arylmagnesium (Ar-MgCl) | iPrMgCl·LiCl | DMF | Aromatic Aldehyde (Benzaldehyde derivative) |

| Arylmagnesium (Ar-MgCl) | iPrMgCl·LiCl | Allyl Bromide | Allylated Aromatic Ring |

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction on this compound are governed by the combined electronic effects of the substituents already present on the ring.

The directing effects of the substituents are:

-OCH₃ (Methoxy) groups : These are strongly activating and ortho-, para-directing due to their ability to donate electron density through resonance. wikipedia.org

-Br (Bromo) group : This is a deactivating but ortho-, para-directing substituent.

-CH₂CH₂CHO (Propanal) group : This alkyl aldehyde chain is considered a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl.

The aromatic ring has only one unsubstituted position available for substitution: C-6. This position is ortho to the methoxy (B1213986) group at C-5 and meta to the methoxy group at C-4. The powerful activating and directing influence of the two methoxy groups overwhelmingly favors substitution at this site. The C-6 position is strongly activated, making it the sole target for electrophilic attack. libretexts.org

Therefore, standard SEAr reactions are expected to proceed with high regioselectivity.

| Reaction Type | Reagent(s) | Electrophile | Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 6-Nitro-3-(2-bromo-4,5-dimethoxyphenyl)propanal |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 6-Bromo-3-(2-bromo-4,5-dimethoxyphenyl)propanal |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 6-Sulfonic acid-3-(2-bromo-4,5-dimethoxyphenyl)propanal |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 6-Acyl-3-(2-bromo-4,5-dimethoxyphenyl)propanal |

Chemo- and Regioselective Functionalization

The presence of multiple reactive sites in this compound—namely the aldehyde group, the aromatic ring, and the benzylic protons—makes chemo- and regioselectivity crucial considerations in its functionalization.

The aldehyde group is a primary site for nucleophilic addition reactions. numberanalytics.comlibretexts.org Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The two methoxy groups are electron-donating through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon. numberanalytics.com Conversely, the bromine atom is an electron-withdrawing group via induction, which can enhance the electrophilicity. masterorganicchemistry.com In general, aromatic aldehydes are less reactive towards nucleophiles than their aliphatic counterparts due to resonance stabilization. numberanalytics.com

The aromatic ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles. The methoxy groups are strong activating groups and ortho-, para-directors. masterorganicchemistry.com The bromine atom is a deactivating group but is also an ortho-, para-director. leah4sci.com Given the substitution pattern, the most likely positions for electrophilic attack would be ortho or para to the methoxy groups and meta to the bromo group, if sterically accessible. However, the aldehyde group is a meta-director, which would direct incoming electrophiles to the positions meta to it. numberanalytics.com The interplay of these directing effects would likely lead to complex product mixtures in electrophilic aromatic substitution reactions.

Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are also possible, particularly under conditions that favor radical formation or deprotonation. libretexts.org The presence of the electron-withdrawing aldehyde group can facilitate the formation of an enolate at the alpha-carbon of the propanal chain under basic conditions, which can then act as a nucleophile in various reactions. libretexts.org

Below is a table summarizing the predicted chemo- and regioselective reactions for this compound based on general principles.

| Reaction Type | Reagent/Conditions | Predicted Product(s) | Selectivity Considerations |

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Secondary alcohol at the propanal side chain | Chemoselective for the aldehyde group. |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene at the propanal side chain | Chemoselective for the aldehyde group. numberanalytics.com |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Nitration on the aromatic ring | Regioselectivity will be influenced by the combined directing effects of the bromo, dimethoxy, and propanal substituents. numberanalytics.commasterorganicchemistry.com |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | Chemoselective oxidation of the aldehyde. numberanalytics.com |

| Reduction | Reducing agents (e.g., NaBH₄) | 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol | Chemoselective reduction of the aldehyde. libretexts.org |

Stereoselective Transformations of the Propanal Side Chain

The propanal side chain of this compound offers opportunities for stereoselective transformations, particularly at the carbonyl carbon and the adjacent alpha-carbon. While direct experimental data for this specific molecule is lacking, general strategies for stereoselective synthesis can be applied.

A key reaction is the stereoselective reduction of the aldehyde to a primary alcohol. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can lead to the formation of one enantiomer of the resulting alcohol in excess.

Another important transformation is the stereoselective addition of nucleophiles to the aldehyde. This can be achieved by using chiral nucleophiles or by employing a chiral catalyst. For instance, the addition of organozinc reagents in the presence of a chiral amino alcohol can yield enantiomerically enriched secondary alcohols.

Furthermore, reactions involving the alpha-carbon of the propanal side chain can also be controlled stereoselectively. For example, an aldol reaction with another aldehyde or ketone, catalyzed by a chiral organocatalyst like a proline derivative, could lead to the formation of a new stereocenter at the alpha-position with high diastereoselectivity and enantioselectivity. vedantu.com

The table below outlines potential stereoselective transformations of the propanal side chain.

| Transformation | Reagent/Catalyst | Potential Chiral Product | Stereochemical Control |

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Enantiomerically enriched 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol | The catalyst directs the hydride delivery to one face of the aldehyde. |

| Asymmetric Allylation | Chiral Allylboron Reagents | Enantiomerically enriched homoallylic alcohol | The chiral ligand on the boron atom controls the facial selectivity of the addition. |

| Asymmetric Aldol Reaction | Chiral Proline Catalyst and another aldehyde | Diastereo- and enantiomerically enriched β-hydroxy aldehyde | The catalyst forms a chiral enamine intermediate that reacts stereoselectively. vedantu.com |

| Asymmetric Cyanosilylation | Chiral Lewis Base Catalyst and TMSCN | Enantiomerically enriched cyanohydrin | The catalyst delivers the cyanide group to one face of the aldehyde. |

It is important to reiterate that the reactions and selectivities described in this article are based on established principles of organic chemistry and the known reactivity of similar functional groups. Specific experimental investigation is required to confirm these predictions for this compound.

Mechanistic Studies and Kinetic Analysis of Reactions Involving 3 2 Bromo 4,5 Dimethoxyphenyl Propanal

Reaction Pathway Elucidation and Intermediates Identification

The elucidation of a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products. For 3-(2-Bromo-4,5-dimethoxyphenyl)propanal, different reaction pathways can be envisioned depending on the reagents and conditions employed.

A plausible reaction is the transformation of the propanal side chain, for instance, in a condensation or oxidation reaction. Another significant pathway could involve the aromatic ring, such as in a nucleophilic aromatic substitution or a cross-coupling reaction at the carbon-bromine bond.

Hypothetical Reaction Pathway: Aldol (B89426) Condensation

In a base-catalyzed aldol condensation, the reaction would likely proceed through the following steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from the propanal, forming an enolate intermediate. This enolate is a key reactive intermediate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of this compound.

Protonation: The resulting alkoxide is protonated to form an aldol addition product.

Dehydration: Subsequent heating can lead to the elimination of a water molecule to form an α,β-unsaturated aldehyde.

Intermediates in Synthesis:

In the synthesis of related compounds, such as the corresponding nitrile, various intermediates are formed. For example, the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) involves a Knoevenagel condensation followed by a reduction, indicating the formation of a cinnamic nitrile intermediate. google.com Similarly, reactions involving the propanal could proceed via analogous intermediates.

| Reaction Type | Plausible Intermediates |

| Aldol Condensation | Enolate, Aldol adduct |

| Wittig Reaction | Ylide, Betaine, Oxaphosphetane |

| Reduction (e.g., with NaBH4) | Alkoxide |

| Suzuki Coupling | Oxidative addition complex, Transmetalation intermediate |

Transition State Characterization

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. khanacademy.org Characterizing the transition state is key to understanding the reaction's energy barrier and, consequently, its rate. While experimental characterization is complex, computational chemistry provides powerful tools for modeling transition states.

For a reaction involving this compound, such as an SNAr reaction on the aromatic ring, the transition state would likely be a Meisenheimer complex. This complex is a resonance-stabilized, negatively charged intermediate. The stability of this transition state, and thus the reaction rate, would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy (B1213986) groups.

In a different context, such as a Suzuki coupling reaction at the C-Br bond, the transition state for the oxidative addition step is a critical point. Studies on similar aryl bromides suggest that the oxidative addition to a palladium(0) complex is often the rate-determining step. nih.gov The geometry and energy of this transition state would be influenced by the steric bulk and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst and the substituents on the aromatic ring of the propanal. nih.gov

Kinetic Isotope Effects (KIE) and Rate-Determining Steps

If a C-H bond is broken or formed in the rate-determining step of a reaction involving this compound, substituting a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), will typically result in a slower reaction rate. This is known as a primary kinetic isotope effect.

Hypothetical KIE Data for an Elimination Reaction:

Consider a hypothetical base-induced elimination reaction where the C-H bond at the α-position to the aldehyde is broken in the RDS.

| Reactant | Rate Constant (k) | kH/kD |

| This compound | kH | \multirow{2}{*}{~ 4-7} |

| This compound-α-d1 | kD |

A significant primary KIE (typically kH/kD > 2) would suggest that the α-C-H bond is indeed broken in the rate-determining step. Conversely, a KIE close to 1 would indicate that this bond cleavage is not part of the RDS. For instance, studies on proton-transfer reactions have shown exceptionally large KIEs, which can be attributed to quantum-mechanical tunneling. rsc.org

The rate-determining step can be identified by analyzing the rate law of the reaction. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. khanacademy.org The molecularity of the RDS dictates the form of the rate law. fiveable.me For example, if the reaction is found to be first order with respect to a base and first order with respect to the propanal, it would suggest a bimolecular rate-determining step, such as the initial abstraction of the α-proton by the base.

Solvent Effects and Reaction Medium Influence

The choice of solvent can dramatically influence the rate and outcome of a reaction. numberanalytics.comwikipedia.org Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. numberanalytics.com

Influence of Solvent Polarity:

For reactions involving ionic intermediates, such as an SN1 reaction, polar protic solvents like water and alcohols can stabilize the charged intermediates and transition states through solvation, thereby increasing the reaction rate. wikipedia.orglibretexts.org Conversely, for an SN2 reaction, polar aprotic solvents like DMSO or DMF are often preferred because they solvate the cation of the nucleophilic salt but not the nucleophile itself, leaving it more reactive. libretexts.org

Hypothetical Solvent Effects on a Nucleophilic Substitution:

The table below illustrates the potential effect of solvent on the rate of a hypothetical SN2 reaction of this compound with a nucleophile.

| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |

| Methanol | 32.7 | Low | Polar Protic |

| Acetonitrile (B52724) | 37.5 | Medium | Polar Aprotic |

| Dimethylformamide (DMF) | 36.7 | High | Polar Aprotic |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Low | Nonpolar Aprotic |

In this hypothetical scenario, the reaction rate is expected to be higher in polar aprotic solvents. The specific interactions between the solvent and the reactants, particularly the nucleophile, are critical. numberanalytics.com For instance, protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. wikipedia.org The influence of the solvent on reaction mechanisms can be profound, sometimes even changing the operative pathway from, for example, an SN2 to an SN1 mechanism. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 3 2 Bromo 4,5 Dimethoxyphenyl Propanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 3-(2-Bromo-4,5-dimethoxyphenyl)propanal, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments.

Advanced ¹H NMR and ¹³C NMR Techniques for Structural Assignment

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around δ 9.5–10.0 ppm, due to coupling with the adjacent methylene (B1212753) protons. The aromatic region would feature two singlets, corresponding to the protons at C-3 and C-6 of the phenyl ring. The two methoxy (B1213986) groups should give rise to two sharp singlets around δ 3.70–3.85 ppm. vulcanchem.com The aliphatic chain protons would present as two multiplets: a triplet for the methylene group adjacent to the aldehyde and a triplet for the methylene group adjacent to the aromatic ring, likely in the δ 2.8-3.2 ppm range.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The most deshielded signal would be the aldehydic carbon, anticipated in the δ 190–200 ppm region. vulcanchem.com The aromatic carbons would appear between δ 110-155 ppm, with the carbon bearing the bromine atom (C-2) being significantly influenced by the halogen's electronic effects. The methoxy carbons are expected around δ 56 ppm. The two methylene carbons of the propanal chain would be found in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.0 | t |

| Ar-H (C3-H) | ~7.1 | s |

| Ar-H (C6-H) | ~6.9 | s |

| -OCH₃ (C4) | 3.70 - 3.85 | s |

| -OCH₃ (C5) | 3.70 - 3.85 | s |

| Ar-CH₂- | 2.9 - 3.2 | t |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 200 |

| C4, C5 (Ar-OCH₃) | 148 - 152 |

| C1 (Ar-CH₂) | 130 - 133 |

| C2 (Ar-Br) | 115 - 118 |

| C6 (Ar-H) | 114 - 116 |

| C3 (Ar-H) | 112 - 114 |

| -OCH₃ | 55 - 57 |

| Ar-CH₂- | ~35 |

Two-Dimensional NMR Correlational Spectroscopy (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR and to establish definitive connectivity, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the aldehydic proton (-CHO) and the adjacent methylene protons (-CH₂-CHO), as well as the coupling between the two methylene groups of the propyl chain (Ar-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would unambiguously link the proton signals of the methoxy groups, the aromatic protons, and the methylene protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Expected key correlations would include the aldehydic proton showing a cross-peak to the C-2 of the propanal chain, and the aromatic protons correlating with the quaternary carbons of the benzene (B151609) ring. The methylene protons adjacent to the ring (Ar-CH₂) would show correlations to aromatic carbons C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing through-space correlations. This would be valuable to confirm the substitution pattern on the aromatic ring. For instance, a NOESY correlation would be expected between the C-6 aromatic proton and the adjacent methylene protons (Ar-CH₂-), and between the methoxy protons and their adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₃BrO₃), the calculated monoisotopic mass is 272.00481 Da. HRMS analysis would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (e.g., [M]+ and [M+2]+).

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key predicted fragmentation pathways for this compound would include:

Loss of the propanal side chain via benzylic cleavage to yield a stable bromodimethoxybenzyl cation.

Loss of a methyl radical (-CH₃) from a methoxy group.

Cleavage of the C-Br bond.

Sequential loss of small neutral molecules such as CO and C₂H₄ from the propanal moiety.

Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M] = C₁₁H₁₃⁷⁹BrO₃) |

|---|---|

| [M]⁺ | 272.0048 |

| [M+2]⁺ | 274.0028 |

| [M+H]⁺ | 273.0126 |

| [M+H+2]⁺ | 275.0106 |

| [M+Na]⁺ | 295.9946 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov The spectra are complementary and together offer a comprehensive vibrational fingerprint of the compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band for the aldehyde C=O stretch, expected in the range of 1720-1740 cm⁻¹. Other key absorptions would include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (2850-2960 cm⁻¹), C-O stretching of the methoxy groups (around 1250 cm⁻¹ and 1040 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, but with different relative intensities. The aromatic ring vibrations are typically strong in the Raman spectrum, providing clear signals for the substituted benzene ring. The C-Br stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the low-frequency region of the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aldehyde C-H Stretch | 2720 - 2820 (two bands) | FT-IR |

| Aldehyde C=O Stretch | 1720 - 1740 | FT-IR (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR |

| C-O-C Symmetric Stretch | ~1040 | FT-IR |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The primary chromophore in this compound is the substituted benzene ring. The presence of two electron-donating methoxy groups and an electron-withdrawing (by induction) but weakly donating (by resonance) bromine atom influences the energy of the π → π* transitions. One would expect to observe characteristic absorption bands for the substituted benzene ring, likely showing a bathochromic (red) shift compared to unsubstituted benzene due to the presence of the auxochronic methoxy groups. bldpharm.com The aldehyde group, being attached to the propyl chain, is not directly conjugated with the ring and would have a less pronounced effect on the main absorption bands, though a weak n → π* transition might be observable at longer wavelengths.

X-ray Diffraction Analysis of Crystalline Derivatives

While obtaining a single crystal of the aldehyde itself may be challenging, analysis of a stable crystalline derivative can provide definitive proof of the molecular structure. An example is the closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), for which the crystal structure has been determined. nih.gov

In a study of this nitrile, single-crystal X-ray diffraction revealed a tetragonal crystal system with the space group P4₁2₁2. nih.govdocbrown.info The unit cell parameters were found to be a = 17.552 Å and c = 7.4870 Å. docbrown.info The analysis confirmed the substitution pattern on the benzene ring and the conformation of the propanenitrile side chain. The crystal structure was stabilized by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net Such an analysis for a derivative of this compound would provide unequivocal confirmation of its atomic connectivity and stereochemistry in the solid state.

Crystallographic Data for the Derivative 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile docbrown.info

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.13 |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 17.552 (3) |

| c (Å) | 7.4870 (15) |

| V (ų) | 2306.5 (7) |

Computational Chemistry and Theoretical Investigations of 3 2 Bromo 4,5 Dimethoxyphenyl Propanal

Density Functional Theory (DFT) Calculations for Molecular Properties

There are no available DFT studies on 3-(2-Bromo-4,5-dimethoxyphenyl)propanal in the reviewed literature. DFT is a computational method used to investigate the electronic structure of many-body systems, which can provide valuable insights into the geometry, electronic properties, and vibrational frequencies of a molecule.

Optimized Geometries and Conformational Landscapes

No information is available regarding the optimized geometry or conformational landscape of this compound. Such studies would typically involve computational screening of different spatial arrangements of the molecule's atoms to identify the most stable conformations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Detailed analysis of the electronic structure of this compound, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), has not been published. HOMO-LUMO analysis is crucial for understanding a molecule's reactivity, while MEP maps help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Vibrational Frequencies and Spectroscopic Predictions

There are no published computational predictions of the vibrational frequencies for this compound. These theoretical calculations are often used to aid in the interpretation of experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy.

Ab Initio and Semi-Empirical Quantum Mechanical Studies

No ab initio or semi-empirical quantum mechanical studies specifically targeting this compound were found in the public domain. These methods, which differ in their level of theoretical rigor and computational cost, are fundamental to computational chemistry.

Applications of 3 2 Bromo 4,5 Dimethoxyphenyl Propanal in Complex Organic Synthesis

Building Block for Natural Product Synthesis

3-(2-Bromo-4,5-dimethoxyphenyl)propanal is a strategic intermediate in the total synthesis of various natural products, particularly alkaloids. Its utility is often linked to its role as a precursor to more complex intermediates. For instance, the synthesis of protoberberine alkaloids like xylopinine often involves intermediates derived from related structures. The synthesis of the key intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), has been well-documented, starting from 2-bromo-4,5-dimethoxybenzaldehyde (B182550). A plausible synthetic pathway to natural products would involve the homologation of 2-bromo-4,5-dimethoxybenzaldehyde to this compound, which can then be converted to the corresponding nitrile or other derivatives.

The propanal itself can undergo intramolecular cyclization reactions, such as the Pictet-Spengler reaction, after conversion of the aldehyde to a suitable amine precursor, to form the core structure of many isoquinoline (B145761) alkaloids. The bromo substituent on the aromatic ring is particularly advantageous, as it allows for subsequent intramolecular Heck reactions or other palladium-catalyzed cyclizations to construct the intricate polycyclic systems characteristic of these natural products.

Precursor for Advanced Heterocyclic Compounds

The chemical scaffold of this compound is ideally suited for the synthesis of a wide array of advanced heterocyclic compounds. The aldehyde group is a versatile handle for constructing nitrogen- and oxygen-containing heterocycles. For example, condensation of the propanal with hydrazines can yield pyrazoline or pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolines.

Furthermore, the bromo-aromatic portion of the molecule is a key feature for the construction of fused heterocyclic systems. Through reactions such as the Suzuki, Stille, or Buchwald-Hartwig cross-coupling, a variety of substituents can be introduced at the bromine position, leading to highly functionalized aromatic and heteroaromatic derivatives. These reactions can be performed before or after the modification of the propanal side chain, offering a high degree of synthetic flexibility. This allows for the generation of diverse libraries of heterocyclic compounds for screening in drug discovery and material science. A notable application is in the synthesis of 4-substituted 3a,4,5,9b-tetrahydrobenz[e]isoindolines, where the propanal derivative serves as a key building block. google.com

Intermediate in the Synthesis of Therapeutically Relevant Molecular Scaffolds

One of the most significant applications of this chemical family is in the synthesis of pharmaceutically active compounds. The closely related nitrile, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a key intermediate in the industrial synthesis of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris. erowid.orggoogle.com The synthesis of this nitrile often starts from 2-bromo-4,5-dimethoxybenzaldehyde, which can be converted to the target propanal through a two-carbon homologation reaction, such as a Wittig reaction followed by hydrolysis. google.commasterorganicchemistry.com

The propanal can then be converted to the corresponding nitrile, which undergoes a series of transformations including a key cyclization step to form the benzazepinone (B8055114) core of Ivabradine. The bromo substituent plays a crucial role in the synthetic sequence, often being involved in a cyclization reaction to form a benzocyclobutene intermediate. google.com The versatility of the propanal building block makes it a valuable starting material for the synthesis of analogues of Ivabradine and other complex therapeutic scaffolds, allowing for the exploration of structure-activity relationships.

| Precursor Compound | Target Therapeutic Scaffold | Key Synthetic Transformation |

| This compound | Ivabradine (via propanenitrile) | Homologation, Nitrile Formation, Cyclization |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Protoberberine Alkaloids | Homologation, Pictet-Spengler Reaction |

| This compound | Substituted Tetrahydrobenz[e]isoindolines | Cyclization, Cross-Coupling Reactions |

Construction of Optically Active Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. This compound, being a prochiral aldehyde, is an excellent candidate for use in asymmetric synthesis. The aldehyde group can be transformed into a variety of chiral centers using well-established stereoselective methodologies.

For instance, asymmetric aldol (B89426) reactions using chiral catalysts or auxiliaries can be employed to introduce a stereocenter at the alpha-position to the newly formed hydroxyl group. Similarly, enantioselective allylation or crotylation reactions can be used to create chiral homoallylic alcohols with high stereocontrol. The resulting optically active intermediates can then be further elaborated into complex chiral molecules, including natural product analogues and active pharmaceutical ingredients. While specific examples for this particular propanal are not widely reported in public literature, the underlying principles of asymmetric synthesis are directly applicable and represent a significant potential application.

Material Science Applications as a Building Block

The unique combination of functional groups in this compound also suggests its potential as a building block in material science. The aldehyde functionality can be used for the synthesis of polymers through condensation polymerization with suitable co-monomers, such as diamines or diols, to form polyimines or polyacetals, respectively. The resulting polymers would possess the bromo-aromatic moiety as a pendant group, which could be further functionalized.

The bromo-aromatic ring can be exploited for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerizations. This could lead to the formation of novel organic electronic materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The dimethoxy groups on the phenyl ring would serve to enhance the solubility and processability of the resulting polymers, which is a critical factor in the fabrication of organic electronic devices. While this remains a largely unexplored area, the molecular structure of this compound holds significant promise for the development of new functional materials.

Future Prospects and Research Challenges for 3 2 Bromo 4,5 Dimethoxyphenyl Propanal Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal and its derivatives is expected to be heavily influenced by the principles of green chemistry. numberanalytics.com The goal is to develop synthetic methodologies that are not only efficient in terms of yield but also environmentally benign.

Key research areas will likely include:

Catalytic Approaches: A move away from stoichiometric reagents towards catalytic methods is anticipated. numberanalytics.com This includes the use of transition metal catalysts, such as palladium, for cross-coupling reactions to modify the aromatic ring, or rhodium and iridium complexes for reactions involving the aldehyde group. numberanalytics.com The development of recyclable catalysts will also be a key focus to improve the sustainability of the processes. numberanalytics.com

Renewable Feedstocks: Research into the use of biomass-derived feedstocks for the synthesis of aromatic aldehydes is a growing field. numberanalytics.com Future studies may explore pathways to synthesize the 2-bromo-4,5-dimethoxyphenyl core from renewable resources, reducing the reliance on petroleum-based starting materials.

Alternative Solvents: The use of environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, could replace traditional volatile organic solvents, minimizing the environmental impact of the synthesis. numberanalytics.com Water-based synthetic routes are also being explored for the synthesis of aromatic compounds. ucl.ac.uk

Energy Efficiency: The adoption of energy-efficient techniques like microwave or ultrasound irradiation has been shown to reduce reaction times and improve yields in the synthesis of related heterocyclic compounds. tandfonline.com Similar approaches could be applied to the synthesis of this compound.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantages | Research Challenges |

| Traditional Synthesis | Stoichiometric brominating agents, strong acids/bases | Chlorinated solvents | Established procedures | Waste generation, harsh conditions |

| Catalytic Cross-Coupling | Palladium-based catalysts | Toluene, THF | High selectivity, functional group tolerance | Catalyst cost and recycling |

| Green Catalytic Oxidation | Manganese or cobalt oxides | Water, Ionic liquids | Reduced waste, safer reagents | Catalyst stability and activity |

| Microwave-Assisted Synthesis | Acid or base catalysts | Ethanol, water | Rapid reaction times, higher yields | Scale-up feasibility, specialized equipment |

Exploration of Unprecedented Reactivity and Catalysis

The unique structural features of this compound open up avenues for exploring novel reactivity and its potential use in catalysis.

Future research directions may involve:

Multi-component Reactions: The aldehyde functionality is well-suited for participation in multi-component reactions, allowing for the rapid construction of complex molecular architectures in a single step. tandfonline.com Designing new multi-component reactions involving this propanal derivative could lead to the discovery of novel heterocyclic compounds.

Asymmetric Catalysis: The development of enantioselective transformations of the propanal group is a significant area for future research. This could involve the use of chiral N-heterocyclic carbenes (NHCs) or other organocatalysts to synthesize chiral building blocks. acs.org

Photoredox Catalysis: The combination of the bromo-aromatic system and the aldehyde offers opportunities for novel transformations under photoredox catalysis conditions. nih.gov This could enable previously inaccessible C-H functionalization or cross-coupling reactions under mild conditions. nih.gov

Ortho-Bromo-Dimethoxy System Reactivity: The interplay between the ortho-bromo substituent and the adjacent dimethoxy groups can lead to unique reactivity patterns, such as directed ortho-metalation or novel cyclization reactions.

Advanced Characterization Techniques for In-Situ Monitoring

To gain a deeper understanding of the reaction mechanisms and to optimize reaction conditions, the use of advanced in-situ characterization techniques will be crucial.

Key techniques and their potential applications include:

In-Situ Spectroscopy (FTIR, Raman, NMR): These techniques allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. mt.comspectroscopyonline.comista.ac.atresearchgate.net For instance, in-situ FTIR can track the consumption of the aldehyde carbonyl group and the formation of products. mt.com

Mass Spectrometry: Mass spectrometry is a powerful tool for identifying the molecular weight of products and intermediates. savemyexams.com Advanced techniques like electrospray ionization (ESI) and time-of-flight (TOF) mass spectrometry can provide high-resolution data for the accurate identification of complex molecules. royalsocietypublishing.org

X-ray Crystallography: For solid products, single-crystal X-ray crystallography provides unambiguous structural elucidation, which is essential for understanding the stereochemistry and conformation of newly synthesized molecules. researchgate.net

The following table summarizes the application of these techniques:

| Characterization Technique | Information Obtained | Application in Research |

| In-Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. mt.commt.com | Optimization of reaction conditions, mechanistic studies. mt.com |

| In-Situ NMR Spectroscopy | Structural information on species in solution, identification of transient intermediates. fiveable.me | Elucidation of complex reaction pathways. |

| High-Resolution Mass Spectrometry | Accurate mass determination, elemental composition of products and byproducts. royalsocietypublishing.org | Confirmation of product identity, analysis of complex mixtures. |

| X-ray Crystallography | Precise three-dimensional molecular structure, stereochemistry, and packing. researchgate.net | Unambiguous structure determination of crystalline derivatives. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with specific, tailored properties. longdom.orgopenaccessjournals.comschrodinger.com

Future research will likely leverage computational tools for:

Predicting Reactivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the reactivity of different sites within the molecule, guiding the design of selective reactions. researchgate.netacs.org This can help in understanding the electronic effects of the bromo and dimethoxy substituents on the reactivity of the aldehyde and the aromatic ring.

Designing Novel Catalysts: Computational modeling can aid in the design of catalysts that are specifically tailored for transformations involving this compound, for example, by optimizing the catalyst's electronic and steric properties for a particular reaction. openaccessjournals.com

Virtual Screening of Derivatives: Large libraries of virtual derivatives can be screened for desired properties, such as binding affinity to a biological target or specific material properties, thus prioritizing synthetic efforts. longdom.org

Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates, which are often difficult to characterize experimentally. chemrxiv.org

Multidisciplinary Research at the Interface of Organic and Materials Chemistry

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials.

Potential areas of multidisciplinary research include:

Functional Polymers: The aldehyde group can be used for the post-polymerization functionalization of polymers or for the synthesis of functionalized monomers. nih.gov The bromo-aromatic moiety can be further modified through cross-coupling reactions to attach other functional units, leading to the development of smart polymers with tunable properties.

Organic Electronics: Substituted aromatic compounds are key components in organic electronic materials. schrodinger.com Derivatives of this compound could be explored as precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The aromatic ring and the functional groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of self-assembled supramolecular structures. rsc.org

Bioconjugation: The aldehyde group can be used to covalently attach the molecule to biomolecules like proteins or peptides, opening up possibilities in the development of bioprobes or targeted drug delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromo-4,5-dimethoxyphenyl)propanal, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via selective bromination and methoxylation of a pre-functionalized phenylpropanal precursor. A critical intermediate is 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile , which can be reduced to the aldehyde using selective reducing agents like DIBAL-H (diisobutylaluminum hydride) under controlled conditions. This approach is adapted from a patented protocol for synthesizing Ivabradine intermediates . Another precursor, (2-Bromo-4,5-dimethoxyphenyl)-methyl bromide , may serve as a starting material for Friedel-Crafts alkylation with acrolein derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and aromatic substitution pattern. HPLC-MS (≥95% purity) is recommended for quantifying impurities, while FT-IR can validate the aldehyde C=O stretch (~1720 cm⁻¹). Cross-reference with physicochemical data (e.g., boiling point ~379°C predicted for analogous brominated aldehydes) .

Q. What are the optimal storage conditions to prevent degradation of this aldehyde derivative?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Use amber glass vials to reduce light-induced decomposition. Stability studies on structurally similar brominated aldehydes suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and methoxylation in the synthesis of this compound?

- Methodological Answer : Bromination at the 2-position is guided by electron-donating methoxy groups at 4- and 5-positions, which activate the ortho position via resonance. Methoxylation typically employs Cu(I)/DMAP catalysts to ensure regioselective O-methylation without side reactions. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How does this compound perform in non-linear optical (NLO) applications compared to structurally related ketones?

- Methodological Answer : The aldehyde’s electron-withdrawing group enhances hyperpolarizability, making it a candidate for NLO materials. Comparative studies with bromo-dimethoxyphenyl propenone derivatives (e.g., β = 1.32 × 10⁻³⁰ esu) suggest similar potential. Use Kurtz-Perry powder technique or Z-scan measurements to quantify NLO efficiency .

Q. What analytical strategies resolve contradictions in reported yield data for this compound across different synthetic protocols?

- Methodological Answer : Perform DoE (Design of Experiments) to isolate variables (e.g., reaction temperature, catalyst loading). For example, yields may vary due to competing hydrolysis of the nitrile intermediate (from 75% to 92% in optimized protocols). Use GC-MS headspace analysis to identify volatile byproducts .

Q. What catalytic systems optimize the key aldehyde functionalization steps while minimizing side reactions?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can functionalize the bromo group without aldehyde interference. For Wittig-like extensions, use triphenylphosphine-bromomethyl reagents to selectively elongate the carbon chain .

Q. How do computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.